

In Vitro Evaluation of Novel Aminopyridine Compounds: A Comparative Guide

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Compound of Interest

Compound Name: 2-Methyl-6-(methylsulfonyl)pyridin-3-amine

Cat. No.: B599617

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of novel aminopyridine compounds against various cancer cell lines and kinase targets. The information presented is supported by experimental data from recent studies, offering a valuable resource for researchers in the field of drug discovery and development.

Data Presentation: Comparative Anticancer and Kinase Inhibitory Activities

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of several novel aminopyridine and related derivatives. These compounds have been evaluated against a panel of human cancer cell lines and key protein kinases implicated in cancer progression. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: Cytotoxic Activity of Novel Aminopyridine Derivatives against Human Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
|-------------|-----------|--------------------------------------|-----------|--------------------|-----------|
| S3c | A2780 | Ovarian Cancer (Parental) | 15.57 | Cisplatin | 1.34 |
| A2780CISR | A2780 | Ovarian Cancer (Cisplatin-Resistant) | 11.52 | Cisplatin | 36.08 |
| S5b | A2780 | Ovarian Cancer (Parental) | 25.46 | Cisplatin | 1.34 |
| A2780CISR | A2780 | Ovarian Cancer (Cisplatin-Resistant) | 14.36 | Cisplatin | 36.08 |
| S6c | A2780 | Ovarian Cancer (Parental) | 32.11 | Cisplatin | 1.34 |
| A2780CISR | A2780 | Ovarian Cancer (Cisplatin-Resistant) | 15.89 | Cisplatin | 36.08 |
| 4a | HCT 116 | Colorectal Cancer | 8.1 | - | - |
| 4b | HCT 116 | Colorectal Cancer | 3.7 | - | - |
| 4c | HT29 | Colorectal Cancer | 7.7 | - | - |
| 4d | HT29 | Colorectal Cancer | 3.27 | - | - |

| | | | | | |
|------------|------------------|------------------|------------|-------------|------|
| 4-CP.P | K562 | Leukemia | 20 | - | - |
| MCF-7 | Breast Cancer | 60 | - | - | - |
| 8e | MCF-7 | Breast Cancer | 0.22 (48h) | Doxorubicin | 1.93 |
| 0.11 (72h) | | | | | |
| 8n | MCF-7 | Breast Cancer | 1.88 (48h) | Doxorubicin | 1.93 |
| 0.80 (72h) | | | | | |

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Kinase Inhibitory Activity of Novel Aminopyridine and Aminopyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
|---------------|---------------|-----------|--------------------|-----------|
| Dasatinib | BCR-ABL | <1 | Imatinib | 25-750 |
| SRC | 0.55 | - | - | |
| c-KIT | 4.6 | - | - | |
| PDGFR β | 1.1 | - | - | |
| Torin2 | mTOR | 0.25 | Rapamycin | - |
| PI3K | 200 | - | - | |
| Alectinib | ALK | 1.9 | Crizotinib | 3 |
| RET | - | - | - | |
| Ceritinib | ALK | 0.15 | Crizotinib | 3 |
| ROS1 | - | - | - | |
| Ruxolitinib | JAK1 | 3.3 | - | - |
| JAK2 | 2.8 | - | - | |
| Tofacitinib | JAK1 | 112 | - | - |
| JAK2 | 20 | - | - | |
| JAK3 | 1 | - | - | |
| Compound 84 | CDK8 | 46 | Sorafenib | - |
| Compound 8e | VEGFR-2 | 3930 | Sorafenib | 90 |
| Compound 16b | BTK | 139 | - | - |
| PI3K δ | 275 | - | - | |

Data compiled from multiple sources.[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate the comparison of results across different studies.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

- **Cell Seeding:**
 - Harvest cells in their exponential growth phase.
 - Perform a cell count and assess viability (e.g., using trypan blue exclusion).
 - Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
 - Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- **Compound Treatment:**
 - Prepare serial dilutions of the test aminopyridine compounds and control drugs in culture medium.
 - Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
 - Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

- MTT Addition and Incubation:
 - After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
- Formazan Solubilization:
 - Carefully remove the medium containing MTT.
 - Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
 - Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
- Data Acquisition:
 - Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the untreated control.
 - Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific protein kinase. The specific reagents and conditions will vary depending on the kinase and the detection method used (e.g., HTRF, ADP-Glo).

Principle: The assay measures the activity of a kinase by quantifying the phosphorylation of a specific substrate. The inhibitory effect of a compound is determined by its ability to reduce the extent of substrate phosphorylation.

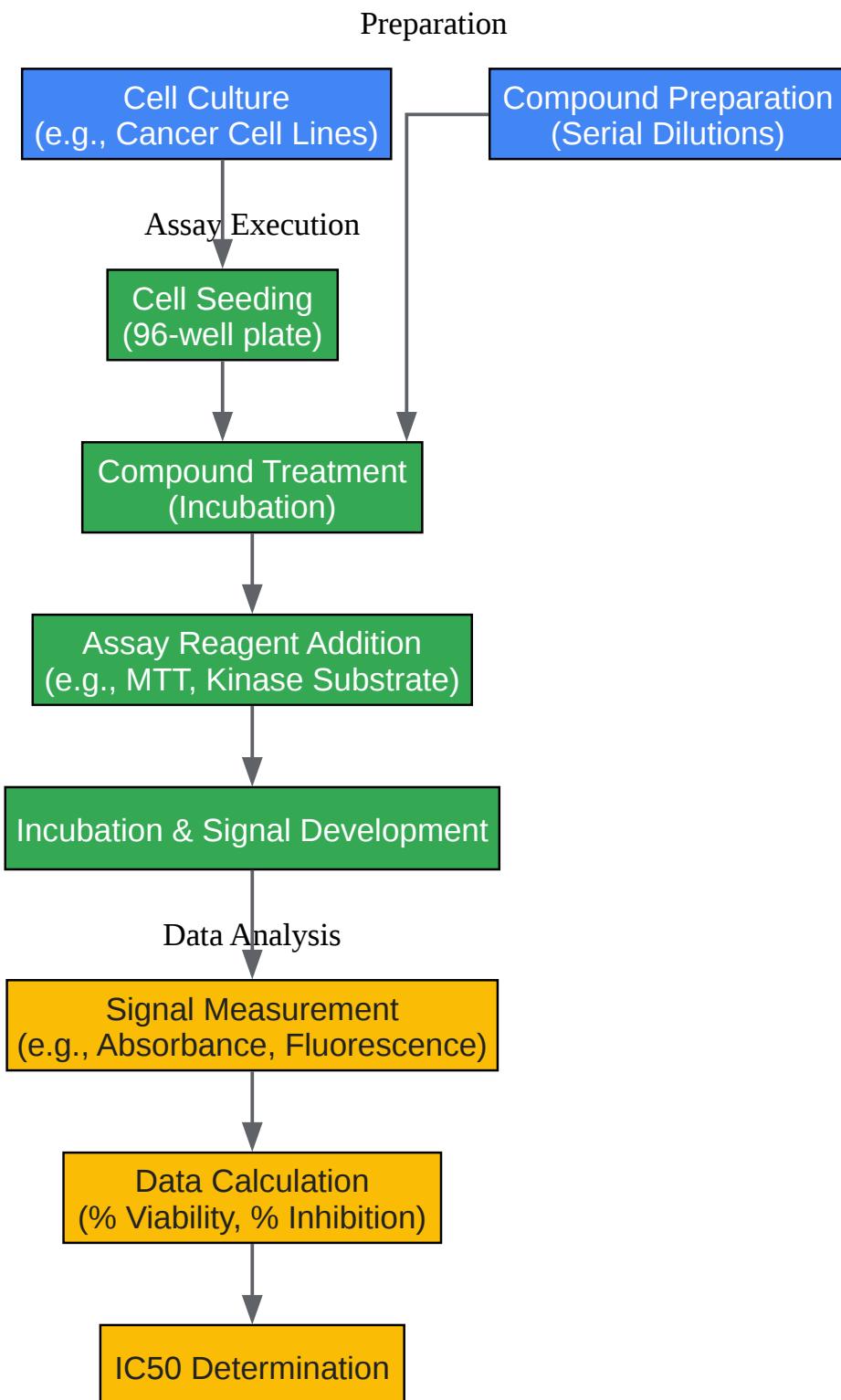
Protocol:

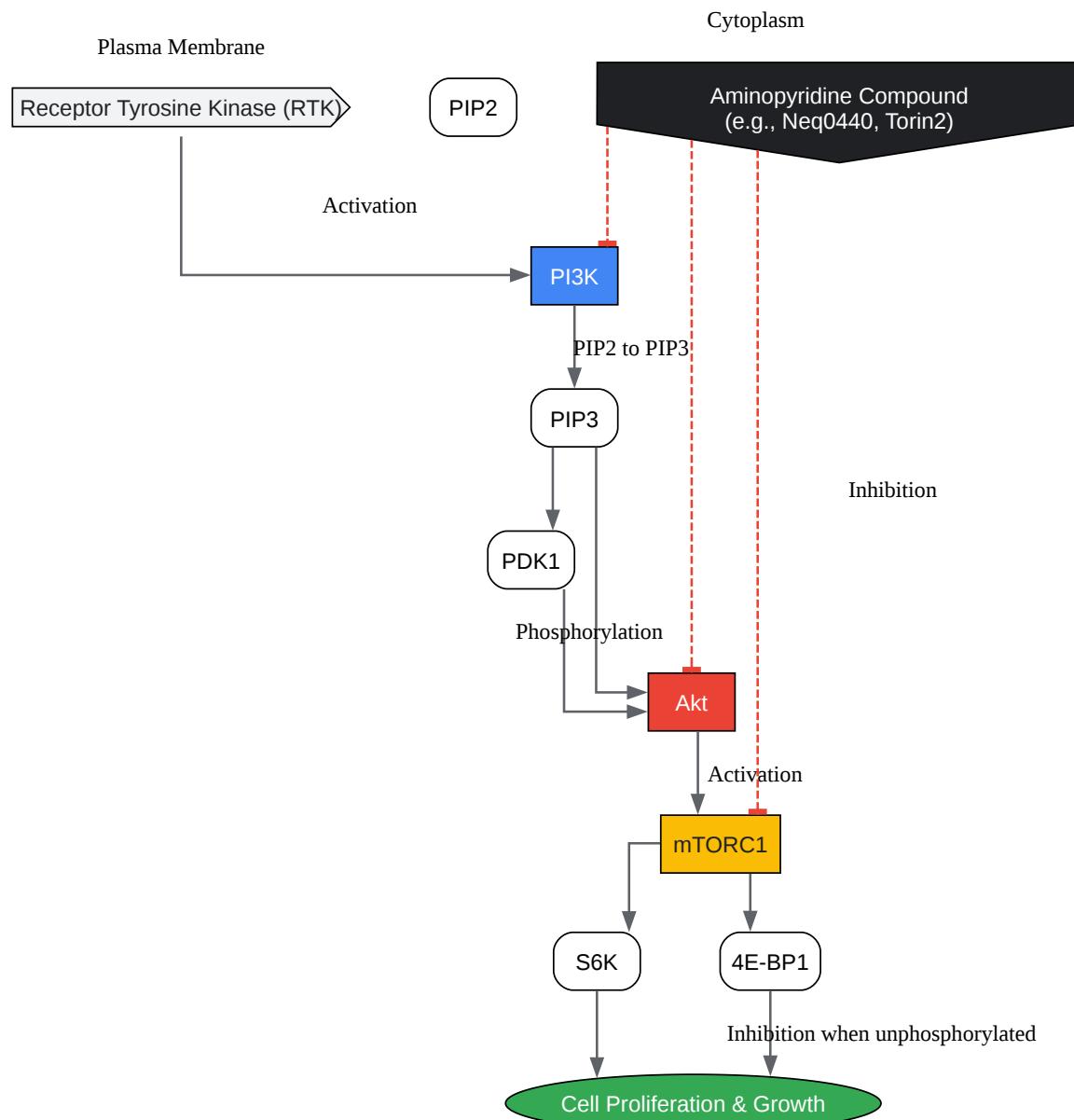
- **Reagent Preparation:**
 - Prepare a kinase buffer appropriate for the specific kinase being assayed.
 - Prepare a stock solution of the purified recombinant kinase.
 - Prepare a stock solution of the specific substrate (e.g., a biotinylated peptide).
 - Prepare a stock solution of ATP at a concentration near the K_m for the kinase.
 - Prepare serial dilutions of the test aminopyridine compounds and a known inhibitor as a positive control.
- **Kinase Reaction:**
 - In a suitable microplate (e.g., 384-well), add the test compound dilutions and controls.
 - Add the kinase and substrate solution to each well.
 - Initiate the kinase reaction by adding the ATP solution.
 - Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).
- **Detection:**
 - Stop the reaction and detect the phosphorylated product using a method appropriate for the assay format. For example:
 - **HTRF (Homogeneous Time-Resolved Fluorescence):** Add a detection mixture containing a europium-labeled anti-phospho-specific antibody and an XL665-labeled streptavidin.

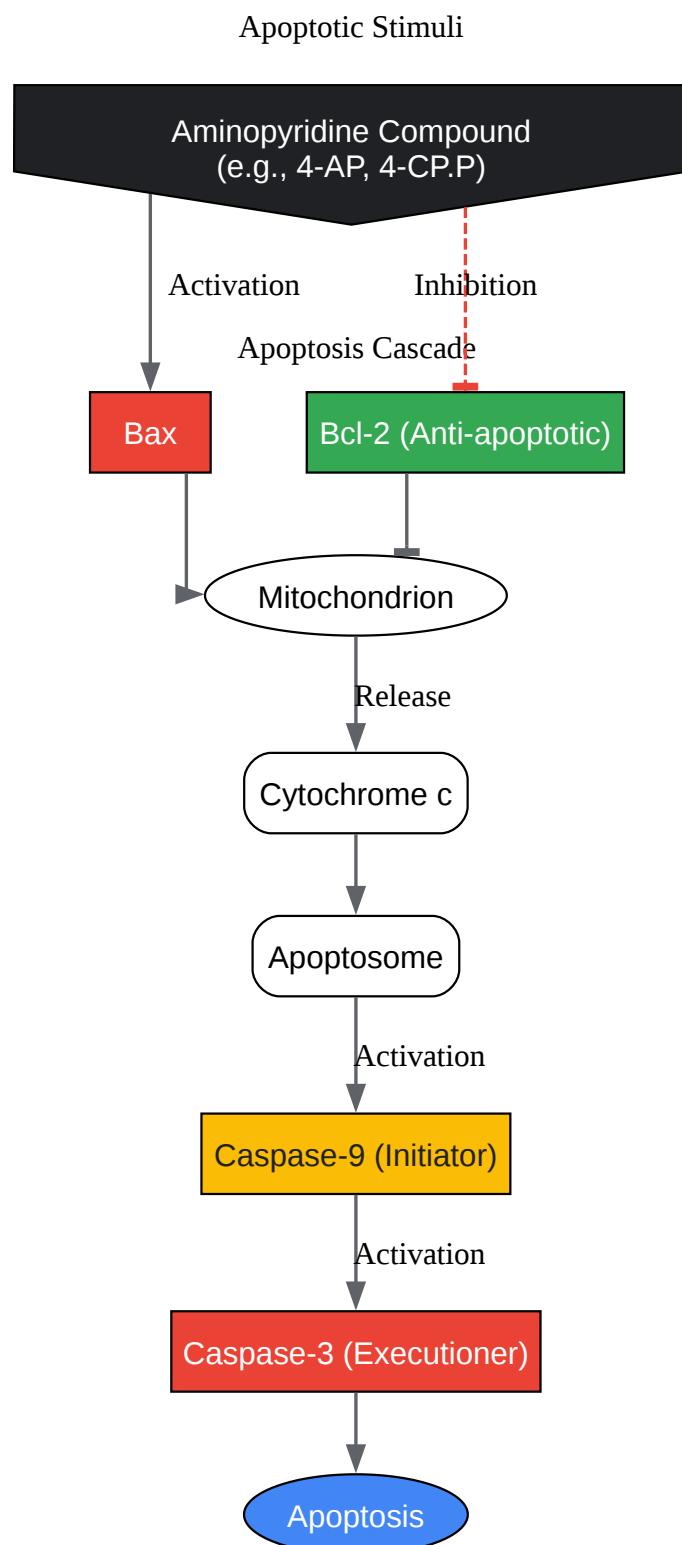
- ADP-Glo: Add a reagent to stop the kinase reaction and deplete the remaining ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then used to produce a luminescent signal.
- Data Acquisition:
 - Read the plate using a microplate reader capable of detecting the specific signal (e.g., time-resolved fluorescence or luminescence).
- Data Analysis:
 - Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
 - Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the in vitro evaluation of novel aminopyridine compounds.





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